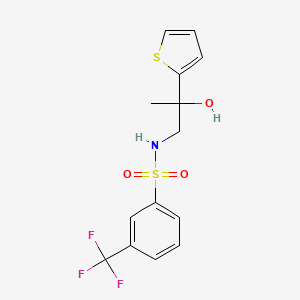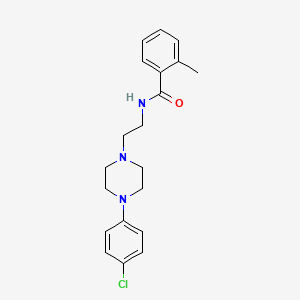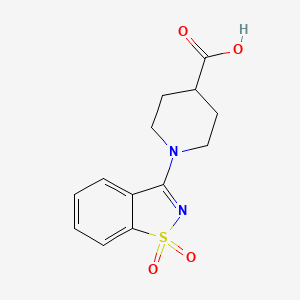![molecular formula C19H21N3O5S B2433169 Methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate CAS No. 2411335-71-0](/img/structure/B2433169.png)
Methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate, also known as MQPA, is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. MQPA is a piperazine derivative that has been shown to exhibit a range of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The mechanism of action of Methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate is primarily attributed to its ability to inhibit the activity of various enzymes and proteins. Methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate inhibits the activity of thrombin by binding to its active site and preventing the cleavage of fibrinogen to fibrin, thereby inhibiting blood clotting. Methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate also inhibits the production of pro-inflammatory cytokines by inhibiting the activity of nuclear factor-kappaB (NF-κB), a transcription factor that regulates the expression of inflammatory genes. Furthermore, Methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate induces apoptosis in cancer cells by activating the caspase cascade, a series of proteases that play a key role in programmed cell death.
Biochemical and Physiological Effects:
Methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticoagulant, anti-inflammatory, and anticancer properties, Methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate has been shown to exhibit antifungal, antiviral, and antibacterial activity. Methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate has also been shown to exhibit neuroprotective activity by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. Furthermore, Methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate has been shown to exhibit analgesic activity by inhibiting the activity of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins that contribute to pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate has several advantages for lab experiments, including its high yield and purity, as well as its ability to exhibit multiple biological activities. However, there are also some limitations to using Methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for research on Methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate. One potential area of research is the development of novel derivatives of Methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate with improved biological activity and reduced toxicity. Another potential area of research is the investigation of the potential therapeutic applications of Methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Furthermore, the development of new methods for the synthesis of Methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate could also lead to the discovery of new compounds with improved properties.
Méthodes De Synthèse
Methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate can be synthesized using various methods, including the reaction of 3-methylquinoline with piperazine in the presence of sulfuric acid, followed by the reaction with ethyl acetoacetate and methyl chloroformate. Another method involves the reaction of 3-methylquinoline with piperazine in the presence of sodium hydroxide, followed by the reaction with ethyl cyanoacetate and methyl chloroformate. Both methods result in the formation of Methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate with high yields and purity.
Applications De Recherche Scientifique
Methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticoagulant activity by inhibiting the activity of thrombin, a key enzyme involved in blood clotting. Methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, Methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-14-12-15-4-3-5-16(19(15)20-13-14)28(25,26)22-10-8-21(9-11-22)17(23)6-7-18(24)27-2/h3-7,12-13H,8-11H2,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJXSZOXDPYQMZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)N3CCN(CC3)C(=O)C=CC(=O)OC)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)N3CCN(CC3)C(=O)/C=C/C(=O)OC)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-ethyl 2-(2-cyano-3-(5-methylthiophen-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2433086.png)
![3-allyl-9-(4-bromophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2433087.png)
![(4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2433089.png)
![ethyl 6-chloro-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2433090.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2433091.png)

![2,2-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2433094.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/no-structure.png)

![Tert-butyl 6-amino-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2433099.png)

![N-(benzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2433106.png)

